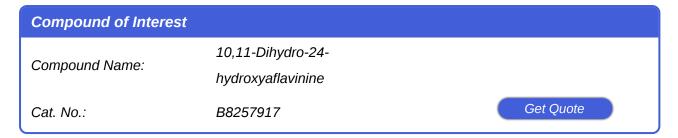


The Insecticidal Potential of 10,11-Dihydro-24-hydroxyaflavinine: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine, a secondary metabolite produced by the fungus Aspergillus flavus, has been identified as a compound with insecticidal properties.[1][2] This technical guide aims to provide a comprehensive overview of the known insecticidal characteristics of this indole-diterpenoid. However, it is crucial to note that while the insecticidal nature of this compound is acknowledged, specific quantitative data on its efficacy and detailed experimental protocols for its bioassays are not extensively available in current scientific literature. This document will, therefore, summarize the existing information on **10,11-Dihydro-24-hydroxyaflavinine** and provide a broader context by examining the insecticidal activity of Aspergillus flavus metabolites in general.

Chemical Profile

- Compound Name: 10,11-Dihydro-24-hydroxyaflavinine
- Producing Organism: Aspergillus flavus[1][2]
- Chemical Class: Indole-diterpenoid



Known Insecticidal Properties: A Qualitative Assessment

Research has established that **10,11-Dihydro-24-hydroxyaflavinine** exhibits insecticidal activity.[1][2] This places it within a larger group of bioactive secondary metabolites derived from fungi that have been investigated for their potential as natural pesticides. The broader family of aflavinine derivatives, isolated from the sclerotia of Aspergillus flavus, has shown anti-insectan properties against various pests.[3]

Quantitative Insecticidal Data: A Data Gap

A thorough review of existing literature reveals a significant gap in the quantitative data regarding the insecticidal efficacy of **10,11-Dihydro-24-hydroxyaflavinine**. Specific metrics such as the median lethal concentration (LC50) and median lethal dose (LD50) against various insect species have not been publicly documented.

To provide a framework for understanding how such data would be presented, the following table summarizes the insecticidal activity of crude extracts from an Aspergillus flavus strain against different insect species. It is imperative to understand that this data does not represent the activity of isolated **10,11-Dihydro-24-hydroxyaflavinine** but rather the combined effect of all metabolites present in the extract.



Target Insect Species	Bioassay Type	Extract Concentrati on	Mortality Rate (%)	LC50 Value	Source
Spodoptera litura	Diet incorporation	2000 μg/ml	56.66%	Not Specified	[4]
Aphis gossypii	Not Specified	Undiluted Fermentation Liquid	96.87% (Corrected Efficacy after 5 days)	Not Specified	[5]
Hyalopterus arundimis	Spray	100x Diluted Spore Suspension	85.69% (Corrected Efficacy after 48h)	1.23 x 10³ spores/mL	[5]
Aedes aegypti	Larval Bioassay	Not Specified	Not Specified	18.018 mg/L (24h)	[6]
Culex quinquefascia tus	Larval Bioassay	Not Specified	Not Specified	Not Specified for A. flavus	[6]

Disclaimer: The data presented in this table is for illustrative purposes only and pertains to crude extracts or whole fungus applications of Aspergillus flavus. It should not be extrapolated to predict the specific activity of **10,11-Dihydro-24-hydroxyaflavinine**.

Experimental Protocols: A Generalized Approach

While a specific, detailed experimental protocol for testing the insecticidal activity of **10,11**-**Dihydro-24-hydroxyaflavinine** is not available, a generalized methodology for assessing the insecticidal properties of fungal secondary metabolites can be outlined based on common practices in the field.

- 1. Isolation and Purification of the Compound:
- Fungal Culture: Aspergillus flavus is cultured on a suitable medium (e.g., Potato Dextrose Agar) to promote the production of secondary metabolites.



- Extraction: The fungal biomass and/or culture medium are subjected to solvent extraction (e.g., using ethyl acetate) to isolate the crude extract.
- Chromatographic Separation: The crude extract is then purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate 10,11-Dihydro-24-hydroxyaflavinine.
- Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
- 2. Insecticidal Bioassay (Generalized Protocol):
- Test Insects: A target insect species is selected (e.g., Spodoptera frugiperda, Helicoverpa zea, or a common model organism like Drosophila melanogaster).
- Preparation of Test Solutions: The purified 10,11-Dihydro-24-hydroxyaflavinine is
 dissolved in a suitable solvent (e.g., acetone or DMSO) to prepare a stock solution. A series
 of dilutions are then made to obtain a range of test concentrations.
- Application Methods:
 - Diet Incorporation Method: The test solutions are mixed into the artificial diet of the insects.
 - Topical Application: A precise volume of the test solution is applied directly to the dorsal thorax of the insect.
 - Leaf-Dip Bioassay: For phytophagous insects, leaves are dipped in the test solutions and then offered to the insects.
- Experimental Controls:
 - Negative Control: A group of insects is treated with the solvent only.
 - Positive Control: A group of insects is treated with a known insecticide.



- Data Collection: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).
 Sub-lethal effects such as reduced feeding, growth inhibition, or developmental abnormalities may also be observed.
- Statistical Analysis: The obtained mortality data is analyzed using probit analysis to determine the LC50 or LD50 values.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and insecticidal testing of a fungal metabolite like **10,11-Dihydro-24-hydroxyaflavinine**.



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